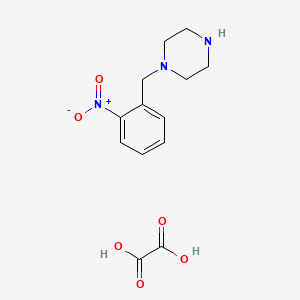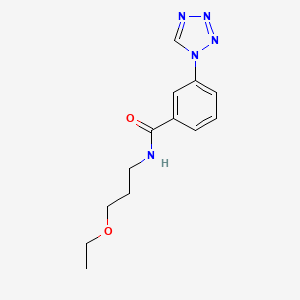
1-(2-nitrobenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-nitrobenzyl)piperazine oxalate, also known as NBPO, is a commonly used compound in scientific research. It is a derivative of piperazine and is used in various applications, including drug delivery systems, fluorescent probes, and photoresponsive materials.
Wirkmechanismus
The mechanism of action of 1-(2-nitrobenzyl)piperazine oxalate is based on its photoresponsive properties. When exposed to light, this compound undergoes a photochemical reaction that leads to a change in its physical and chemical properties. This change can be used to trigger various biological and chemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to be biocompatible and biodegradable. Additionally, this compound has been used in the development of drug delivery systems, where it has been shown to enhance the efficacy of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-nitrobenzyl)piperazine oxalate is its photoresponsive properties, which allow for precise control over various biological and chemical processes. Additionally, this compound is biocompatible and biodegradable, making it a suitable candidate for drug delivery systems. However, the synthesis of this compound can be challenging, and its stability under certain conditions can be a limitation for some applications.
Zukünftige Richtungen
There are several future directions for 1-(2-nitrobenzyl)piperazine oxalate research. One potential area of research is the development of new photoresponsive materials based on this compound. Additionally, the use of this compound in drug delivery systems could be further explored, with a focus on enhancing its efficacy and reducing its toxicity. Finally, the study of self-assembly processes using this compound could lead to the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. Its photoresponsive properties, biocompatibility, and biodegradability make it a promising candidate for drug delivery systems and the development of new materials. With further research, this compound could have significant implications in the fields of biomedicine, materials science, and chemistry.
Synthesemethoden
The synthesis of 1-(2-nitrobenzyl)piperazine oxalate involves the reaction between 1-(2-nitrophenyl)piperazine and oxalic acid. The reaction is carried out in anhydrous ethanol under reflux conditions. The resulting product is a yellowish powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(2-nitrobenzyl)piperazine oxalate has a wide range of applications in scientific research. It is commonly used as a photoresponsive material in the development of optical switches and sensors. It is also used as a fluorescent probe in biological imaging and drug delivery systems. Additionally, this compound has been used in the development of smart materials and in the study of self-assembly processes.
Eigenschaften
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.C2H2O4/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;3-1(4)2(5)6/h1-4,12H,5-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFJPCHOYWCJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylquinoline](/img/structure/B5033055.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-chlorophenyl)hydrazone]](/img/structure/B5033059.png)

![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5033074.png)



![N-[3-(4-methylphenoxy)propyl]-1-butanamine](/img/structure/B5033105.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B5033113.png)
